molecular formula C14H12ClNO5S B14846458 Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate

Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B14846458
M. Wt: 341.8 g/mol
InChI Key: GYWFNNABHMZCHE-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. It is characterized by the presence of a benzyloxy group, a chlorosulfonyl group, and a carboxylate ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves multiple steps. One common method starts with the functionalization of a pyridine derivative. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the chlorosulfonyl group is often added via sulfonylation reactions using chlorosulfonic acid or its derivatives. The carboxylate ester group is usually formed through esterification reactions involving methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The benzyloxy and chlorosulfonyl groups can be substituted with other nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy and chlorosulfonyl groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromopyridine-2-carboxylate: This compound shares the pyridine core and carboxylate ester group but differs in the presence of a bromine atom instead of the benzyloxy and chlorosulfonyl groups.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine-based structure and are used in various pharmaceutical applications.

Uniqueness

Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both benzyloxy and chlorosulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-4-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C14H12ClNO5S/c1-20-14(17)12-7-11(8-13(16-12)22(15,18)19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

GYWFNNABHMZCHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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